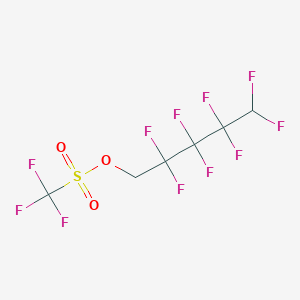

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

Overview

Description

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate (hereafter referred to as the target compound) is a highly fluorinated organic triflate ester. Its structure features an octafluoropentyl chain linked to a trifluoromethanesulfonate (triflate) group, which confers unique physicochemical properties, including high thermal stability, hydrophobicity, and reactivity as a leaving group in organic synthesis. The compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, suggesting challenges in synthesis, stability, or regulatory concerns .

Fluorinated triflates are widely used in catalysis, polymer chemistry, and specialty materials due to their electron-withdrawing effects and resistance to hydrolysis. The target compound’s extensive fluorination may enhance its application in fluoropolymer synthesis or as a precursor for perfluorinated compounds (PFCs). However, its environmental and health impacts require careful evaluation, as fluorinated compounds are often persistent and bioaccumulative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2,3,3,4,4,5,5-Octafluoropentanol+Trifluoromethanesulfonic anhydride→2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the trifluoromethanesulfonate group, it is highly reactive towards nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be a 2,2,3,3,4,4,5,5-Octafluoropentyl amine derivative.

Hydrolysis: The primary products are 2,2,3,3,4,4,5,5-Octafluoropentanol and trifluoromethanesulfonic acid.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate has several applications in scientific research:

Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and bioavailability.

Medicine: Research is ongoing into its use in the development of fluorinated pharmaceuticals.

Industry: It is used in the production of specialty polymers and coatings that require high thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorinated groups into target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Aromatic Triflates

Examples :

- 2-Methylphenyl trifluoromethanesulfonate and 4-Methylphenyl trifluoromethanesulfonate (CAS RN 66107-34-4 and 29540-83-8, respectively).

Key Differences :

- The aromatic triflates are less fluorinated but share the reactive triflate group. Their applications focus on electrophilic substitutions (e.g., Friedel-Crafts alkylation), whereas the target compound’s fluorinated chain may enhance solubility in fluorinated solvents or compatibility with fluoropolymer matrices .

Comparison with Fluorinated Methacrylates

Example : Octafluoropentyl Methacrylate (CAS RN: LTD/1986).

Key Differences :

- Octafluoropentyl methacrylate is used in hybrid scaffolds for bone tissue engineering (e.g., combined with POSS salts) , while the target compound’s triflate group makes it more suitable for nucleophilic substitution reactions. Both compounds share environmental risks as precursors to perfluorocarboxylic acids (PFCAs) .

Comparison with Metal Triflates

Example : Manganese Bis(trifluoromethanesulfonate) .

| Property | Target Compound | Manganese Triflate |

|---|---|---|

| Chemical Class | Organic triflate | Inorganic metal triflate |

| Role in Reactions | Alkylating agent | Lewis acid catalyst |

| Stability | Likely hydrolytically sensitive | Stable in polar aprotic solvents |

Key Differences :

- Metal triflates like manganese bis(trifluoromethanesulfonate) are robust catalysts in organic synthesis (e.g., esterifications), whereas the target compound’s reactivity is defined by its ability to transfer the octafluoropentyl group in alkylation reactions .

Research Findings and Regulatory Considerations

- Environmental Impact : Like other fluorinated compounds, it may degrade into short-chain PFCAs, which are regulated under global standards (e.g., NICNAS Tier II assessments) due to persistence and toxicity .

Biological Activity

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate (OFPT) is a fluorinated organic compound notable for its unique chemical properties and potential applications in various fields, including biology and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Formula : C8H2F13O3S

- Molecular Weight : 392.15 g/mol

- Structure : The compound features a trifluoromethanesulfonate group attached to an octafluoropentyl moiety, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.

The biological activity of OFPT is largely influenced by its highly fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity and influence protein function.

Key Interactions

- Membrane Disruption : Fluorinated compounds like OFPT can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Protein Binding : The hydrophobic nature of OFPT may facilitate binding to various proteins, impacting their structural conformation and function.

Biological Studies and Findings

Research on OFPT has focused on its effects on cellular systems and its potential as a reagent in biochemical applications.

In Vitro Studies

-

Cell Membrane Integrity : Studies have shown that OFPT can disrupt the integrity of cell membranes in vitro. For instance:

- Experiment : Lipid vesicles treated with OFPT exhibited increased permeability.

- Results : Enhanced leakage of encapsulated fluorescent dyes indicated membrane disruption.

-

Protein Interaction : The compound has been investigated for its ability to solubilize membrane proteins:

- Experiment : Membrane proteins from Escherichia coli were extracted using OFPT.

- Results : Successful extraction was achieved without denaturation of proteins, suggesting potential use in protein purification protocols.

In Vivo Studies

Limited in vivo studies have been conducted due to the compound's environmental persistence and potential toxicity. However, preliminary findings suggest:

- Toxicity Assessment : Assessments indicate that high concentrations may lead to cytotoxic effects in mammalian cell lines.

Case Studies

- Fluorinated Surfactants : Research has demonstrated that fluorinated surfactants similar to OFPT can effectively solubilize lipid membranes and extract proteins without compromising their functionality. This suggests that OFPT may share similar properties.

- Environmental Impact : Investigations into the bioaccumulation of fluorinated compounds have raised concerns regarding their persistence in biological systems and potential toxicological effects on wildlife.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H2F13O3S |

| Molecular Weight | 392.15 g/mol |

| Biological Activity | Membrane disruption; Protein extraction |

| Toxicity | Potential cytotoxicity observed at high concentrations |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate?

- Methodological Answer : The compound is synthesized via esterification of 2,2,3,3,4,4,5,5-octafluoropentanol with trifluoromethanesulfonic anhydride under anhydrous conditions. Key steps include:

-

Using a Schlenk line or inert atmosphere to prevent hydrolysis of the triflate group.

-

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

-

Confirmation of structure via NMR (expected chemical shifts: -75 to -80 ppm for triflate group) and high-resolution mass spectrometry (HRMS) .

Key Reaction Parameters Reaction Temperature: 0–5°C (to control exothermicity) Solvent: Dichloromethane or THF Catalyst: Pyridine (to scavenge HCl)

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Assess purity (>95% as per industrial standards for triflate esters) using a non-polar column (e.g., DB-5) and flame ionization detection .

- Spectroscopy :

- NMR: Absence of hydroxyl proton signals (~1–5 ppm) confirms complete esterification.

- NMR: Distinct signals for octafluoropentyl and triflate groups.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z for ) .

Advanced Research Questions

Q. What challenges arise in utilizing this compound as a substrate in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The perfluorinated chain and triflate group create a highly electron-deficient environment, accelerating SN2 reactions but risking decomposition.

- Mitigation Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Optimize nucleophile strength (e.g., cesium fluoride for fluoride substitutions).

- Monitoring : Track side products (e.g., triflic acid) via NMR to adjust reaction stoichiometry .

Q. How does the compound’s stability under thermal or hydrolytic conditions influence experimental design?

- Methodological Answer :

- Thermal Stability : Decomposition above 150°C (TGA data recommended). Avoid reflux in high-boiling solvents without inert gas protection.

- Hydrolytic Sensitivity : Store under anhydrous conditions (argon/vacuum). Use molecular sieves in reaction mixtures.

- Contingency Planning : Include scavengers (e.g., 2,6-lutidine) to neutralize triflic acid byproducts .

Q. What role does this compound play in synthesizing fluorinated polymers or surfactants?

- Methodological Answer :

-

Monomer Utility : Acts as a fluorinated initiator or cross-linker in radical polymerization (e.g., with acrylates or styrenics).

-

Case Study : Analogous triflate esters (e.g., 2,2,2-trifluoroethyl triflate) are used in synthesizing fluorinated polyelectrolytes for ion-exchange membranes.

-

Characterization : GPC for molecular weight distribution; XPS to confirm fluorine content in polymers .

Polymerization Parameters Initiator: AIBN or BPO Temperature: 60–80°C Solvent: Supercritical CO (to enhance fluorophilicity)

Q. How can researchers resolve contradictions in reported reactivity or yields across studies?

- Methodological Answer :

- Variable Control : Standardize solvent dryness (Karl Fischer titration), nucleophile purity, and reaction atmosphere.

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic bottlenecks.

- Cross-Validation : Compare results with structurally similar triflates (e.g., 2,4-dimethylphenyl triflate) to isolate substituent effects .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVWKAVKFQLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379734 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-10-2 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.